4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-27-20-9-8-19(12-15(20)3)29(25,26)21-18-7-6-16-10-11-22(14-17(16)13-18)28(23,24)5-2/h6-9,12-13,21H,4-5,10-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWWMAFDFMHHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)CC)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide typically involves multiple steps, each with specific reaction conditions:
Starting Materials: The synthesis begins with commercially available precursors. The tetrahydroisoquinoline core is synthesized via Pictet-Spengler condensation.
Functional Group Introduction: Ethylsulfonyl and methanesulfonamide groups are introduced through nucleophilic substitution reactions.
Final Assembly: The 4-ethoxy substituent is added through alkylation, completing the compound’s structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimized routes to maximize yield and purity, often utilizing flow chemistry techniques and automated reactors to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions:
Oxidation: Can be oxidized under mild conditions to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiol groups using appropriate reducing agents.
Substitution: The ethoxy group may be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically, reagents like hydrogen peroxide or peracids are used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Conditions vary but often involve strong bases or acids to facilitate the nucleophilic attack.
Major Products Formed: The major products depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides, while substitution could replace the ethoxy group with another functional group.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: Used as a building block for more complex molecules, particularly in the synthesis of analogs for structure-activity relationship (SAR) studies.
Biology: Studied for its potential role as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which 4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors, often binding at active sites to modulate activity.
Pathways Involved: May inhibit certain pathways involved in inflammation, cell proliferation, or signal transduction, depending on its precise bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the benzene ring, sulfonyl-linked alkyl chains, and heterocyclic modifications. Below is a detailed analysis of key similarities and differences:
Substituent Variations on the Benzene Ring
- 4-ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (): Ethoxy vs. Fluoro: The target compound’s 3-methyl group contrasts with the 3-fluoro substituent in this analog. Fluorine’s electron-withdrawing nature may enhance metabolic stability but reduce lipophilicity compared to the methyl group. Ethylsulfonyl vs. Propylsulfonyl: The ethyl chain in the target compound likely confers lower steric hindrance and higher solubility than the bulkier propyl group .
- (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (): Methoxy vs. Ethoxy: The ethoxy group in the target compound may increase hydrophobicity and membrane permeability compared to methoxy. Tetrahydroisoquinoline vs.
Sulfonyl Group Modifications
- N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Ethylsulfonyl vs. Methylbenzenesulfonamide: The ethylsulfonyl group in the target compound may enhance solubility in polar solvents compared to the unmodified methylbenzenesulfonamide. Heterocyclic Core: The tetrahydroisoquinoline scaffold in the target compound could provide better steric alignment with biological targets than the pyridine-aniline hybrid .
Crystallographic Data
- While direct crystallographic data for the target compound is unavailable, SHELX software () has been widely used for refining structurally similar sulfonamides. Ethylsulfonyl and ethoxy groups may influence crystal packing via van der Waals interactions and hydrogen bonding .
Data Table: Key Structural and Functional Comparisons
| Compound | Core Structure | Substituents | Sulfonyl Group | Key Properties |
|---|---|---|---|---|
| 4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide | Tetrahydroisoquinoline | 4-ethoxy, 3-methyl | Ethylsulfonyl | Moderate lipophilicity, rigid conformation |
| 4-ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide | Tetrahydroquinoline | 4-ethoxy, 3-fluoro | Propylsulfonyl | Higher metabolic stability, reduced solubility |
| (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) | Quinoline | 4-methoxy, styryl, chloro, hydroxy | Methoxybenzene | Planar structure, potential π-π stacking |
| N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide | Pyridine-aniline hybrid | 4-methyl | Methylbenzene | Lower solubility, flexible conformation |
Research Findings and Implications
- Bioactivity : The ethylsulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to analogs with bulkier alkyl chains .
- Synthetic Feasibility : The compound’s synthesis is less resource-intensive than analogs requiring styryl or chlorine substituents (), making it a viable candidate for scale-up .
Biological Activity
4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C18H24N2O4S
- Molecular Weight : 364.46 g/mol
The structural components include a tetrahydroisoquinoline moiety, an ethylsulfonyl group, and a sulfonamide group. These features contribute to its biological activity by influencing interactions with biological targets.
Inhibition of JAK Pathway
Research indicates that compounds similar to this compound may inhibit the Janus kinase (JAK) pathway, which plays a crucial role in various signaling processes linked to inflammation and cancer progression. The inhibition of this pathway can lead to reduced cell proliferation and survival in certain cancer cell lines .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Antioxidants are essential in mitigating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. Preliminary studies have shown that related compounds can scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | JAK inhibition |
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Oxidative stress induction |
These results indicate that the compound may be effective in targeting specific cancer types through multiple mechanisms.
Case Studies
Case Study 1: Breast Cancer Treatment
A recent study explored the efficacy of this compound in MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis as evidenced by increased caspase activity. This suggests potential for therapeutic application in breast cancer management.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The results indicated that pre-treatment with the compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells, highlighting its potential for treating neurodegenerative conditions .
Q & A
Q. What are the key methodological considerations for optimizing the synthesis of this compound?
Synthesis optimization should prioritize reaction path search methods using quantum chemical calculations to predict intermediates and transition states. Employ statistical design of experiments (DoE) to minimize trial-and-error approaches, focusing on variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters affecting sulfonylation efficiency .
Q. How can researchers address solubility challenges during formulation for experimental assays?
Use Hansen solubility parameters (HSPs) to screen solvents that balance polarity and hydrogen-bonding capacity. Experimental validation should include phase diagrams and dynamic light scattering (DLS) to assess aggregation. Reference the Canadian CRDC subclass RDF2050104 for advanced separation techniques, such as membrane filtration, to isolate pure fractions .
Q. What spectroscopic techniques are most effective for structural confirmation?
Combine H/C NMR to resolve the tetrahydroisoquinoline ring conformation and sulfonamide connectivity. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures accurate mass validation. Cross-reference with PubChem’s canonical SMILES and InChIKey data to verify stereochemical assignments .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the compound’s reactivity in catalytic systems?
Apply DFT to model the electronic effects of the ethylsulfonyl group on nucleophilic substitution reactions. Calculate Fukui indices to predict reactive sites, and validate with kinetic isotope effect (KIE) studies. ICReDD’s feedback loop methodology integrates computational predictions with experimental kinetic data to refine reaction pathways .
Q. What strategies resolve contradictions in experimental vs. computational data for reaction yields?
Use multi-variable regression analysis to identify outliers in datasets. For example, discrepancies in sulfonamide coupling efficiency may arise from unaccounted solvent viscosity effects. Cross-validate using hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model solvation dynamics .
Q. How can researchers design a reactor system for scalable production while maintaining stereochemical purity?
Refer to CRDC subclass RDF2050112 for reactor design principles. Implement continuous-flow reactors with in-line FTIR monitoring to track intermediate stability. Optimize residence time distribution (RTD) using computational fluid dynamics (CFD) to prevent racemization of the tetrahydroisoquinoline core .
Q. What advanced separation techniques are suitable for isolating byproducts from the sulfonylation step?
Utilize centrifugal partition chromatography (CPC) with a biphasic solvent system (e.g., heptane/ethyl acetate/methanol/water) to separate sulfonic acid derivatives. Pair with mass-directed preparative HPLC to isolate low-abundance impurities for structural analysis .
Methodological Guidelines
- Data Validation : Cross-reference experimental spectra with PubChem’s computed InChI and SMILES descriptors to ensure consistency in structural reporting .
- Statistical Rigor : Apply Taguchi methods (from DoE frameworks) to minimize noise in kinetic studies, ensuring reproducibility across batches .
- Ethical Compliance : Adhere to safety protocols for sulfonamide handling, including fume hood use and waste neutralization, as outlined in laboratory hygiene regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
